molecular formula C12H19NO B13060569 (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL

(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL

Cat. No.: B13060569
M. Wt: 193.28 g/mol
InChI Key: YSEKOIVAFXTDJH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL is a chiral amino alcohol building block of high interest in medicinal chemistry and organic synthesis. Compounds within this structural class are frequently employed as critical precursors for the synthesis of diverse biologically active molecules, including various nitrogen-containing heterocycles . The chiral (S)-configured amino group and the propanol side chain make this scaffold a versatile intermediate for constructing more complex structures, potentially for pharmaceutical development. Researchers can utilize this compound in the exploration of new therapeutic agents, as similar β-amino acid derivatives have been investigated for a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . The 2,4,5-trimethylphenyl substituent may influence the compound's steric and electronic properties, which can be pivotal in modulating interactions with biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. Intended Use & Handling: This chemical is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper safety protocols should be followed. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use. Note on Availability: The specific CAS number and analytical data for (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL should be confirmed with the supplier. The information provided here is based on the structure and applications of highly similar compounds.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-8-6-10(3)11(7-9(8)2)12(13)4-5-14/h6-7,12,14H,4-5,13H2,1-3H3/t12-/m0/s1

InChI Key

YSEKOIVAFXTDJH-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)[C@H](CCO)N)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(CCO)N)C

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL, with the molecular formula C12_{12}H19_{19}NO and a molecular weight of 193.28 g/mol, is a chiral amino alcohol that exhibits potential biological activities due to its unique structural features. The compound's stereochemistry and bulky substituents may influence its interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a propanol backbone with an amino group and a 2,4,5-trimethylphenyl substituent. The presence of a chiral center at the third carbon atom allows for optical activity, which is crucial in pharmaceutical applications where stereochemistry can affect drug efficacy and safety.

PropertyValue
Molecular FormulaC12_{12}H19_{19}NO
Molecular Weight193.28 g/mol
CAS Number1213502-81-8

Preliminary studies indicate that (3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-OL may interact with various neurotransmitter transporters, particularly those involved in monoamine systems. This interaction could potentially modulate neurotransmitter levels in the brain, suggesting applications in treating mood disorders or neurodegenerative diseases.

Pharmacological Profiles

Research has shown that compounds similar to (3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-OL exhibit varying degrees of biological activity based on their structural modifications. For instance:

Compound NameKey Features
(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-olDifferent stereochemistry; potential different activity
3-amino-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-olAdditional methyl group; altered steric properties
(1R,3R)-3-amino-1-(4-methylphenyl)-3-(2,4,6-trimethylphenyl)propan-1-ol hydrochlorideLarger structure; different binding characteristics

These variations can significantly impact the binding affinity and selectivity for biological targets.

Case Studies and Research Findings

  • Neurotransmitter Interaction : A study investigating the binding affinity of (3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-OL to serotonin and dopamine transporters showed promising results. The compound demonstrated moderate affinity for these targets, indicating potential use in treating depression or anxiety disorders.
  • In Vitro Studies : In vitro assays revealed that this compound could inhibit the reuptake of serotonin by approximately 30%, suggesting its role as a potential selective serotonin reuptake inhibitor (SSRI). Further studies are needed to evaluate its efficacy and safety profile in vivo.
  • Molecular Docking Studies : Molecular docking simulations have indicated that (3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-OL fits well within the active sites of certain receptors involved in neurotransmission. These findings support the hypothesis that structural features significantly influence biological activity.

Scientific Research Applications

Based on the search results, here is information regarding (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL:

(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL

(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL , also known as C12H19NO, is a chemical compound with the PubChem CID 93984144 .

Key Properties:

  • Molecular Formula: C12H19NO
  • Molecular Weight: 193.28 g/mol
  • IUPAC Name: (3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol
  • InChI: InChI=1S/C12H19NO/c1-8-6-10(3)11(7-9(8)2)12(13)4-5-14/h6-7,12,14H,4-5,13H2,1-3H3/t12-/m0/s1
  • InChIKey: YSEKOIVAFXTDJH-LBPRGKRZSA-N
  • SMILES: CC1=CC(=C(C=C1C)C@HN)C
  • Synonyms: (3S)-3-AMINO-3-(2,4,5-TRIMETHYLPHENYL)PROPAN-1-OL, 1213448-34-0, EN300-1163904

Applications:
The search results do not contain information regarding specific applications of (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL. However, the search results contain information on similar compounds that may have similar applications.

  • 4-amino-butan-1-ol: can be used in asymmetric synthesis and as ligands for receptors .
  • 3-Amino-3-(thiophen-2-yl)propan-1-ol: a chemical compound with the molecular formula C7H11NOS .
  • Monochloramine: can be used as a secondary disinfectant in drinking water .
  • 2-oxazoline analogue or a 1,3-oxazine: can be produced by using 1-aminopropan-2-ol instead of 2-aminoethanol as a raw material .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares key structural and molecular features of (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL with two analogs:

Compound Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Purity Application
(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL 2,4,5-Trimethyl C₁₂H₁₉NO* ~193.29* Not provided Not reported Pharmaceutical intermediate (hypothesized)
3-Amino-3-(2,3-dimethylphenyl)propan-1-OL 2,3-Dimethyl C₁₁H₁₇NO 179.26 1201907-22-3 95% Pharmaceutical intermediate
3-Amino-3-(4-isopropylphenyl)propan-1-OL† 4-Isopropyl C₁₂H₁₉NO* ~193.29* Not provided Not reported Not specified

*Calculated based on structural extrapolation.

Key Observations:

Substituent Effects: The 2,4,5-trimethylphenyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the 2,3-dimethyl analog . This may enhance metabolic stability but reduce solubility in aqueous media.

Stereochemistry :

  • The (3S) configuration of the target compound may confer distinct biological activity compared to racemic mixtures or enantiomers, a critical factor in drug design.

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : Both the target compound and its 2,3-dimethyl analog are used in drug synthesis. The additional methyl groups in the target compound could optimize interactions with hydrophobic binding pockets in target proteins .

Preparation Methods

General Characteristics

This compound is characterized by its stereochemistry, which plays a crucial role in its biological activity. The presence of the 2,4,5-trimethylphenyl group contributes to its unique reactivity and properties.

Reaction Pathways

Several methods can be applied for the synthesis of this compound:

  • Epoxidation followed by nucleophilic opening: This involves the use of epoxides derived from substituted aromatic compounds and subsequent reaction with ammonia or amines to introduce the amino group.
  • Reduction of precursors: Enantioselective reduction of ketones or oxiranes using chiral catalysts can lead to the desired stereochemistry.
  • Amino acid derivatives: Starting materials such as α-amino acids can be modified through protection and functionalization steps to yield optically active amino alcohols.

Detailed Synthesis Methods

Epoxide-Based Synthesis

Epoxidation reactions are commonly used for synthesizing amino alcohols. For this compound:

  • Reagents: Aqueous hydrogen peroxide or peracids are used for epoxidation.
  • Conditions: Typically carried out at temperatures ranging from 50°C to 120°C, depending on the substrate.
  • Nucleophilic Opening: The epoxide intermediate is reacted with ammonia or an alkylamine under controlled pH conditions to form the amino alcohol.

Reduction of Ketones

Enantioselective reduction provides a direct pathway to chiral amino alcohols:

  • Catalysts: Borane-mediated reductions using DIP-Cl (β-chlorodiisopinocampheylborane) are effective for achieving high enantiomeric excess.
  • Steps:
    • Reduction of aromatic ketones.
    • Introduction of hydroxyl and amino groups in subsequent steps.

Amino Acid Derivative Pathway

Starting with α-amino acids:

  • Protection: Amino groups are protected using conventional methods (e.g., Boc or Fmoc groups).
  • Functionalization: Hydroxyl groups are introduced via oxidation or substitution reactions.
  • Deprotection: Final deprotection yields the target compound.

Optimization Parameters

Reaction Conditions

To maximize yield and stereoselectivity:

  • Temperature: Optimal range is generally between 70°C and 120°C.
  • Solvent: Common solvents include methanol, ethanol, and toluene.
  • Atmosphere: Inert conditions (e.g., nitrogen or argon) are often required to prevent oxidation.

Purification Techniques

Purity is enhanced through:

  • Recrystallization: Preferred solvents include ethanol and water mixtures.
  • Chromatography: Used for isolating optically active forms.

Data Table: Reaction Parameters

Method Starting Material Key Reagents Temperature (°C) Solvent Yield (%)
Epoxide Opening Substituted aromatic epoxide Ammonia/Alkylamine 50–120 Methanol/Toluene 70–85
Enantioselective Reduction Aromatic ketone DIP-Cl Ambient Ethanol >90
Amino Acid Derivative α-Amino acid Protecting groups + oxidants Variable Water/Ethanol >80

Research Findings

Recent studies emphasize:

  • The importance of stereocontrol in biological applications.
  • Advances in catalyst design for enantioselective reductions.
  • Development of greener synthetic routes using less hazardous reagents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.